

# Hyrniosal chemical structure and stereochemistry

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## Compound of Interest

Compound Name: Hyrniosal

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Hyrniosal**

## Introduction

**Hyrniosal** is a sesterterpenoid natural product first isolated from the Okinawan marine sponge *Hyrnios erectus*.<sup>[1][2]</sup> It belongs to a class of compounds characterized by a novel rearranged tricyclic skeleton, termed the "hyrniosane" skeleton.<sup>[1]</sup> Exhibiting noteworthy biological activity, including the inhibition of KB cell proliferation in vitro, **Hyrniosal** has garnered interest within the scientific community for its unique structural features and potential as a lead compound in drug development.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and key experimental data related to **Hyrniosal**, tailored for researchers and professionals in chemical and pharmaceutical sciences.

## Chemical Structure

**Hyrniosal** is a C<sub>25</sub> sesterterpenoid possessing a complex, fused ring system. Its structure incorporates a dodecahydro-1H-benz[e]indene core, substituted with an aldehyde group and a hydroxyethylfuran side chain.

Systematic Name: (2S,3S,3aR,5aS,9aS,9bR)-3-((2S)-2-(3-Furanyl)-2-hydroxyethyl)dodecahydro-2,3a,6,6,9a-pentamethyl-1H-benz(E)indene-2-carboxaldehyde<sup>[3]</sup>  
Molecular Formula: C<sub>25</sub>H<sub>38</sub>O<sub>3</sub><sup>[2][3]</sup>

The core structure is a tricyclic system with multiple stereocenters, leading to a specific three-dimensional arrangement that is crucial for its biological activity. The presence of reactive functional groups, including an aldehyde and a secondary alcohol, offers potential sites for chemical modification in structure-activity relationship (SAR) studies.

## Stereochemistry and Absolute Configuration

The unambiguous determination of the spatial arrangement of atoms is critical for understanding a molecule's biological function. **Hyrtiosal** is a chiral molecule with eight stereocenters. The absolute configuration of the naturally occurring (-)-**Hyrtiosal** has been definitively established through a combination of total synthesis and X-ray crystallography.[1][2]

The established absolute configuration is as follows: 2S, 3S, 3aR, 5aS, 9aS, 9bR, and 16S (using the numbering from the synthetic studies for the side-chain stereocenter). The IUPAC name provided by PubChem integrates the stereochemistry of the entire molecule.[3]

The determination of this complex stereochemistry was a significant challenge. Initial structural elucidation based on spectroscopic analysis, including 2D NOE correlations, successfully defined the relative stereochemistry.[2] However, the absolute configuration was ultimately confirmed by the total synthesis of (-)-**Hyrtiosal** starting from sclareol, a compound with a known absolute stereochemistry.[1] This synthetic route also allowed for the preparation of its C-16 epimer, providing valuable material for comparative biological studies.[1]

## Data Presentation

### Physicochemical and Crystallographic Data

Quantitative data for **Hyrtiosal** is summarized below. The crystallographic data was obtained from X-ray analysis of a single crystal.[2]

Property	Value	Reference
Molecular Weight	386.6 g/mol	[3]
Molecular Formula	C <sub>25</sub> H <sub>38</sub> O <sub>3</sub>	[2][3]
Crystal System	Monoclinic	[2]
Space Group	P2 <sub>1</sub> (no. 4)	[2]
Unit Cell Dimensions	a = 10.339(1) Å, b = 7.3758(9) Å, c = 14.367(2) Å	[2]
β = 90.313(2)°	[2]	
Volume (V)	1095.6 Å <sup>3</sup>	[2]
Molecules per Unit Cell (Z)	2	[2]

## Spectroscopic Data

Spectroscopic methods are fundamental to the structural elucidation of natural products. While a complete list of individual NMR peak assignments is beyond the scope of this guide, the key techniques used were 1D and 2D NMR (including <sup>1</sup>H-<sup>1</sup>H COSY, HMQC, HMBC, and NOESY) and mass spectrometry. The relative stereochemistry was largely determined by interpreting Nuclear Overhauser Effect (NOE) correlations.[2]

## Experimental Protocols

### Isolation from Hyrtios erectus

The general procedure for isolating **Hyrtiosal** from its natural source involves solvent extraction and chromatographic purification.

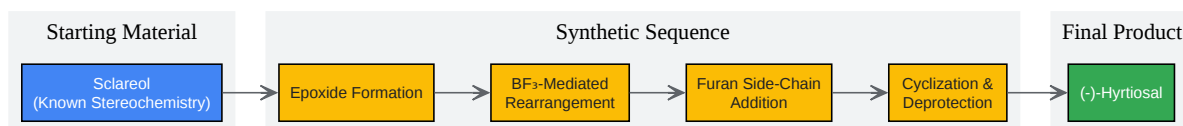
- **Collection and Extraction:** The marine sponge *Hyrtios erectus* is collected, and the lyophilized (freeze-dried) material is exhaustively extracted with a solvent such as acetone. [2]
- **Solvent Partitioning:** The crude acetone extract is then partitioned between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.

- **Chromatography:** The organic-soluble fraction is subjected to multiple rounds of chromatography. This typically starts with silica gel column chromatography using a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several fractions.
- **Final Purification:** Fractions containing **Hyrniosal** are further purified using High-Performance Liquid Chromatography (HPLC), often on a reverse-phase column, to yield the pure compound.

## Determination of Absolute Configuration via Synthesis

The absolute configuration of (-)-**Hyrniosal** was established by its synthesis from (+)-sclareol, a labdane-type diterpene of known stereochemistry. The key steps of the synthesis reported by Urones et al. are outlined below.<sup>[1]</sup>

- **Starting Material:** The synthesis commences from sclareol, which is converted to an epoxide intermediate.
- **Key Rearrangement:** A crucial step involves a  $\text{BF}_3 \cdot \text{Et}_2\text{O}$ -mediated rearrangement of the epoxide to form an aldehyde, which establishes a key part of the tricarbacyclic skeleton. The stereochemistry of this product was confirmed by X-ray analysis of a derivative.<sup>[1]</sup>
- **Side Chain Introduction:** The furan-containing side chain is introduced via the addition of 3-lithiofuran to an aldehyde intermediate.
- **Final Steps and Deprotection:** The final steps involve cyclization and deprotection to yield (-)-**Hyrniosal**. The physical and spectroscopic data of the synthetic product were identical to those of the natural isolate, confirming the structure and establishing its absolute stereochemistry.<sup>[1]</sup>

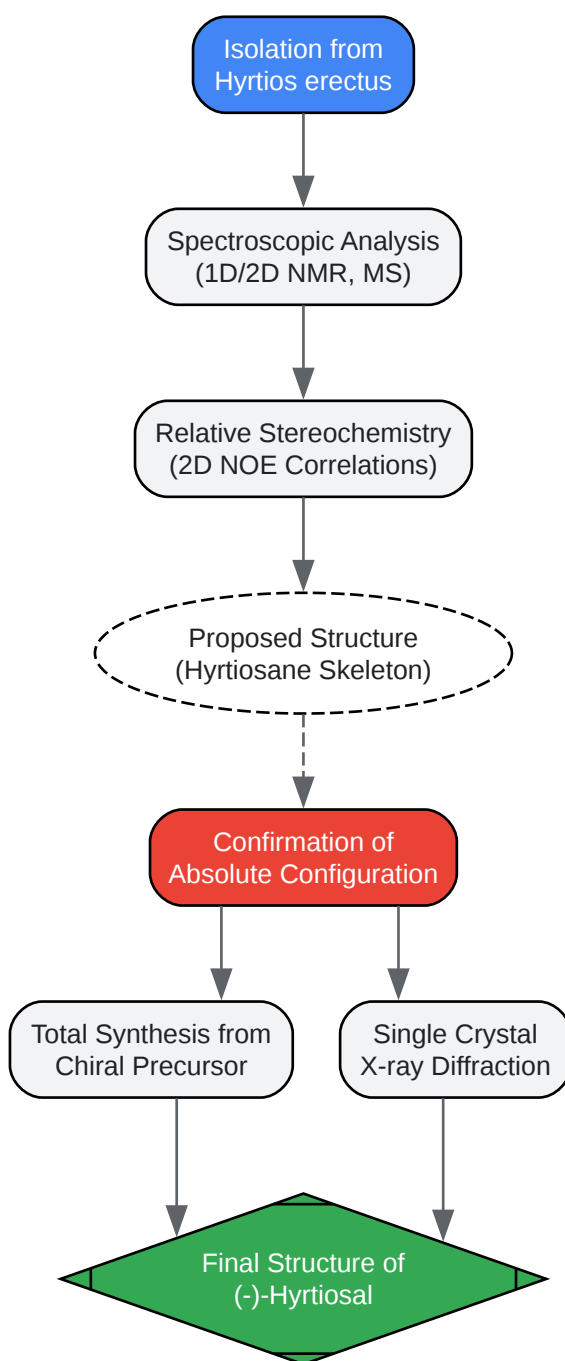


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Caption: Synthetic strategy for determining the absolute configuration of (-)-Hyrniosal.

## Structure Elucidation Workflow

The process of determining a novel chemical structure from a natural source is a multi-step endeavor that combines analytical separation, spectroscopic analysis, and chemical synthesis or crystallography for final confirmation.



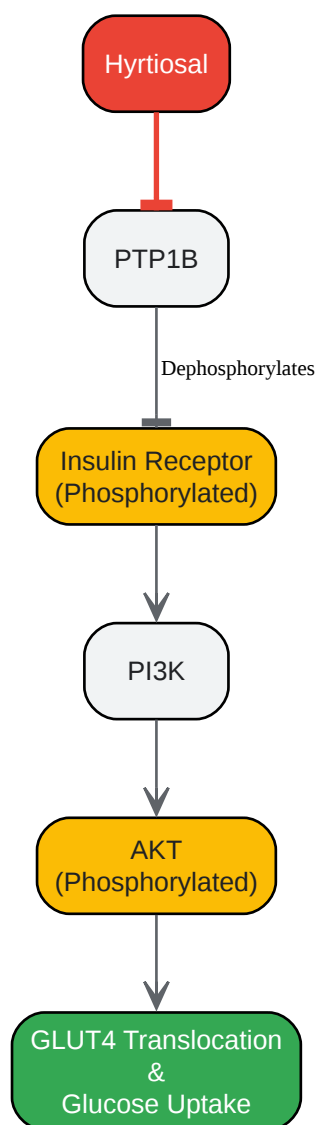
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Caption: Logical workflow for the structure elucidation of **Hyrtingsal**.

## Biological Activity and Signaling Pathways

**Hyrtingsal** has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity. Studies have shown that **Hyrtingsal**'s activity extends to modulating several cellular signaling pathways, including PI3K/AKT and TGF $\beta$ /Smad2.[4]

The diagram below illustrates the simplified signaling cascade affected by **Hyrtingsal** through its inhibition of PTP1B, leading to enhanced insulin signaling.



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Caption: **Hyrtiosal**'s inhibitory effect on PTP1B in the insulin signaling pathway.

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